
(2r)-2-Amino-4-Oxobutanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-4-Oxobutanoic Acid, also known as L-Aspartic Acid, is a naturally occurring amino acid found in various proteins and enzymes. It plays a crucial role in the biosynthesis of other amino acids and is involved in the urea cycle and gluconeogenesis. This compound is essential for the proper functioning of the human body and is widely studied for its various applications in science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-4-Oxobutanoic Acid can be achieved through several methods. One common approach involves the hydrolysis of asparagine, which is catalyzed by the enzyme asparaginase. Another method includes the chemical synthesis from fumaric acid and ammonia, which undergoes a series of reactions to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce the amino acid, which is then extracted and purified for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-Amino-4-Oxobutanoic Acid undergoes several types of chemical reactions, including:
Oxidation: The amino acid can be oxidized to form oxaloacetic acid.
Reduction: It can be reduced to form aspartate semialdehyde.
Substitution: The amino group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as acyl chlorides and alkyl halides.
Major Products Formed
The major products formed from the reactions of this compound include oxaloacetic acid, aspartate semialdehyde, and various substituted derivatives depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Amino-4-Oxobutanoic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other amino acids and peptides.
Biology: It plays a role in the urea cycle and gluconeogenesis, making it essential for metabolic studies.
Medicine: It is studied for its potential therapeutic effects in treating conditions such as liver disease and neurological disorders.
Industry: It is used in the production of biodegradable polymers and as a food additive to enhance flavor and nutritional value.
Wirkmechanismus
The mechanism of action of (2R)-2-Amino-4-Oxobutanoic Acid involves its role as a precursor in the biosynthesis of other amino acids and its participation in metabolic pathways. It acts on molecular targets such as enzymes involved in the urea cycle and gluconeogenesis, facilitating the conversion of ammonia to urea and the production of glucose from non-carbohydrate sources.
Vergleich Mit ähnlichen Verbindungen
(2R)-2-Amino-4-Oxobutanoic Acid can be compared with other similar amino acids such as:
L-Glutamic Acid: Both are non-essential amino acids involved in protein synthesis, but L-Glutamic Acid has an additional carboxyl group.
L-Asparagine: It is an amide derivative of this compound and can be hydrolyzed to produce the latter.
L-Alanine: While both are involved in metabolic pathways, L-Alanine has a simpler structure with a single methyl group as its side chain.
The uniqueness of this compound lies in its specific role in the urea cycle and gluconeogenesis, making it indispensable for nitrogen metabolism and energy production in the body.
Eigenschaften
Molekularformel |
C4H7NO3 |
|---|---|
Molekulargewicht |
117.10 g/mol |
IUPAC-Name |
(2R)-2-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C4H7NO3/c5-3(1-2-6)4(7)8/h2-3H,1,5H2,(H,7,8)/t3-/m1/s1 |
InChI-Schlüssel |
HOSWPDPVFBCLSY-GSVOUGTGSA-N |
Isomerische SMILES |
C(C=O)[C@H](C(=O)O)N |
Kanonische SMILES |
C(C=O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


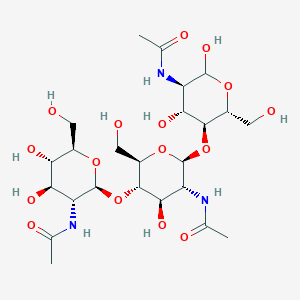
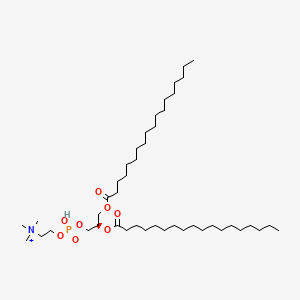
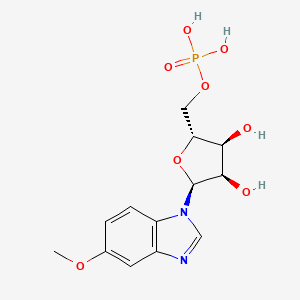
![(S)-2-Amino-4-[(2S,3R)-2,3,5-trihydroxy-4-oxo-pentyl]mercapto-butyric acid](/img/structure/B10776683.png)
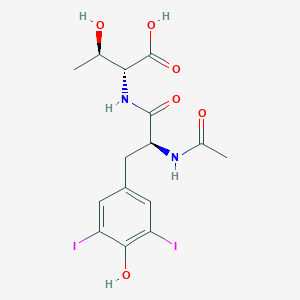
![3-[(5Z)-5-[[4-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10776691.png)
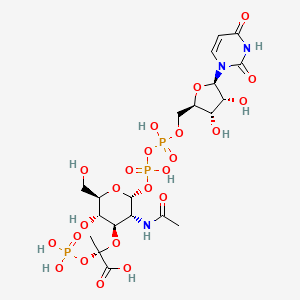
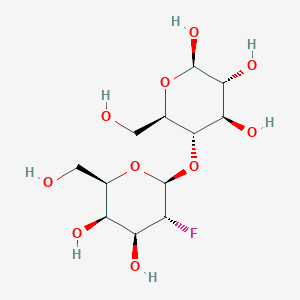
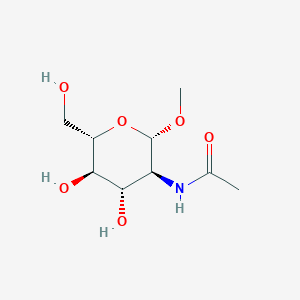
![(2R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(4-iodobenzyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10776726.png)
![3-(alpha-D-galactopyranosyloxy)-N-(3-{4-[3-({2-[(3-{4-[3-({[3-(hexopyranosyloxy)-5-nitrophenyl]carbonyl}amino)propyl]piperazin-1-yl}propyl)amino]-3,4-dioxocyclobut-1-en-1-yl}amino)propyl]piperazin-1-yl}propyl)-5-nitrobenzamide](/img/structure/B10776727.png)
![S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate](/img/structure/B10776730.png)
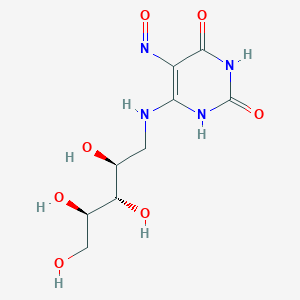
![2-{4-[2-(S)-Allyloxycarbonylamino-3-{4-[(2-carboxy-phenyl)-oxalyl-amino]-phenyl}-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester](/img/structure/B10776752.png)
